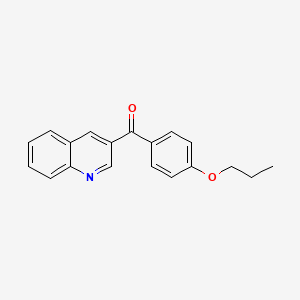

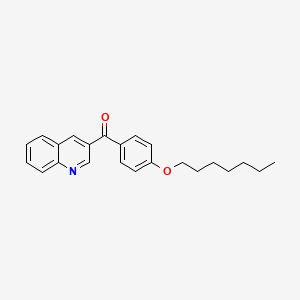

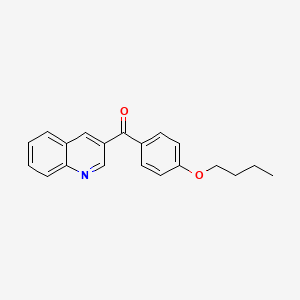

4-(4-Butoxybenzoyl)quinoline; 97%

説明

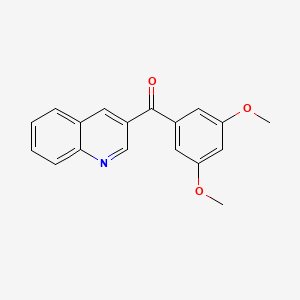

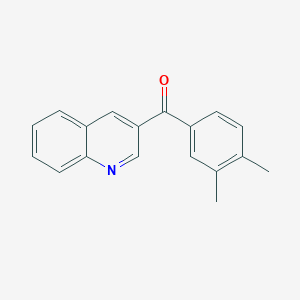

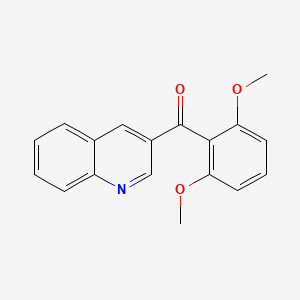

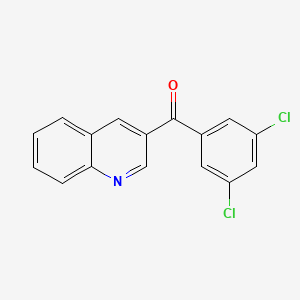

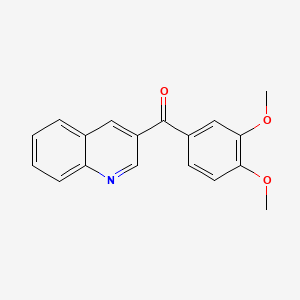

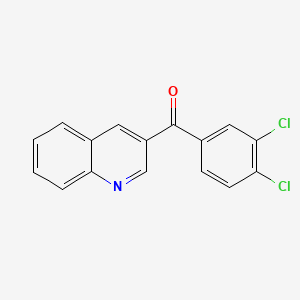

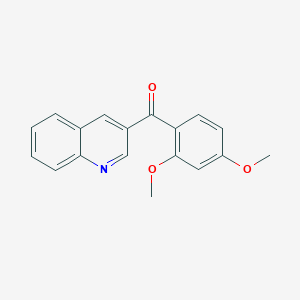

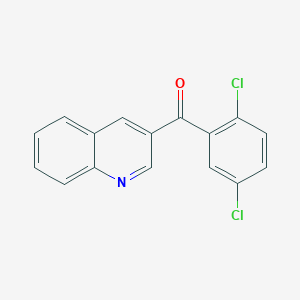

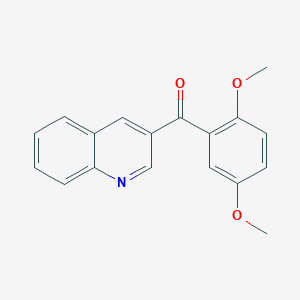

Molecular Structure Analysis

The molecular formula of 4-(4-Butoxybenzoyl)quinoline is C20H19NO2, and its molecular weight is 305.4 g/mol. More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis

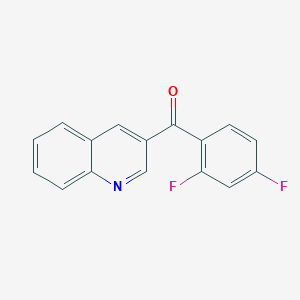

Quinoline, a core structure in 4-(4-Butoxybenzoyl)quinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .科学的研究の応用

Anticancer Properties

Quinoline derivatives have garnered attention for their potential as anticancer agents. Researchers have investigated their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. The specific mechanisms of action may vary, but quinoline-based compounds hold promise in the fight against cancer .

Antioxidant Activity

The compound’s structure suggests that it could exhibit antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative damage. Further studies are needed to explore its effectiveness in scavenging reactive oxygen species .

Anti-Inflammatory Effects

Inflammation is a common factor in various diseases. Quinoline derivatives, including our compound of interest, have demonstrated anti-inflammatory activity. They may modulate inflammatory pathways and reduce cytokine production, making them potential candidates for managing inflammatory conditions .

Antimalarial Potential

Quinolines have historically been used in antimalarial drugs. Our compound’s structure suggests it could be explored further for its antimalarial activity. Investigating its effects on Plasmodium parasites and understanding its mode of action could lead to novel antimalarial therapies .

Anti-SARS-CoV-2 Activity

Given the ongoing pandemic, researchers have been actively searching for compounds with potential anti-SARS-CoV-2 activity. Quinoline derivatives have been investigated, and our compound may also exhibit inhibitory effects against the virus. However, rigorous testing and clinical trials are necessary to confirm its efficacy .

Antituberculosis Properties

Tuberculosis remains a global health concern. Quinoline-based molecules have shown promise as antitubercular agents. Our compound could be evaluated for its ability to inhibit Mycobacterium tuberculosis growth and disrupt essential cellular processes .

作用機序

Target of Action

3-(4-Butoxybenzoyl)quinoline, also known as 4-(4-Butoxybenzoyl)quinoline or (4-Butoxyphenyl)(quinolin-3-yl)methanone, is a quinoline derivative . Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The primary targets of quinoline derivatives are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Based on the known actions of other quinoline derivatives, it can be inferred that this compound likely interacts with its targets (eg, bacterial gyrase and topoisomerase IV enzymes) to inhibit their function . This inhibition disrupts the replication of bacterial DNA, leading to bacterial cell death .

Biochemical Pathways

Given its potential antimicrobial activity, it is likely that this compound affects pathways related to bacterial dna replication . By inhibiting key enzymes in these pathways, 3-(4-Butoxybenzoyl)quinoline can prevent the proliferation of bacterial cells .

Pharmacokinetics

Quinolones, a class of compounds closely related to quinolines, are generally well-absorbed and widely distributed throughout the body . They undergo metabolism primarily at the C7 position in the piperazinyl ring . The elimination half-lives of quinolones vary, with values ranging from 3 to 14 hours . These properties may provide some insight into the potential pharmacokinetic behavior of 3-(4-Butoxybenzoyl)quinoline.

Result of Action

The molecular and cellular effects of 3-(4-Butoxybenzoyl)quinoline’s action are likely related to its potential antimicrobial activity. By inhibiting key enzymes involved in bacterial DNA replication, this compound can disrupt the growth and proliferation of bacterial cells . This leads to a reduction in bacterial populations, potentially aiding in the treatment of bacterial infections .

Action Environment

The action, efficacy, and stability of 3-(4-Butoxybenzoyl)quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can impact the compound’s bioavailability and activity .

特性

IUPAC Name |

(4-butoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-3-12-23-18-10-8-15(9-11-18)20(22)17-13-16-6-4-5-7-19(16)21-14-17/h4-11,13-14H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGLIRWTBJLZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282734 | |

| Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Butoxybenzoyl)quinoline | |

CAS RN |

1187167-69-6 | |

| Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。